![molecular formula C10H14O4S B13465346 4-(Ethoxycarbonyl)-7-thiabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13465346.png)
4-(Ethoxycarbonyl)-7-thiabicyclo[2.2.1]heptane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Ethoxycarbonyl)-7-thiabicyclo[221]heptane-1-carboxylic acid is a complex organic compound featuring a bicyclic structure with a sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxycarbonyl)-7-thiabicyclo[2.2.1]heptane-1-carboxylic acid typically involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis, allowing for the rapid and enantioselective formation of the bicyclic structure from simple starting materials under mild conditions . The reaction between α′-ethoxycarbonyl cyclopentenones and nitroolefins is a common method used to achieve this synthesis .
Industrial Production Methods
While specific industrial production methods for 4-(Ethoxycarbonyl)-7-thiabicyclo[22The use of chiral tertiary amines as catalysts is crucial for maintaining the enantioselectivity and efficiency of the production process .
化学反応の分析
Types of Reactions
4-(Ethoxycarbonyl)-7-thiabicyclo[2.2.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the bicyclic structure can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(Ethoxycarbonyl)-7-thiabicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structural properties.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism by which 4-(Ethoxycarbonyl)-7-thiabicyclo[2.2.1]heptane-1-carboxylic acid exerts its effects is largely dependent on its interactions with molecular targets. The bicyclic structure and the presence of the sulfur atom allow it to engage in specific binding interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems .
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid: Lacks the ethoxycarbonyl and sulfur groups.
7-Oxabicyclo[2.2.1]heptane: Contains an oxygen atom instead of sulfur.
Camphor: A naturally occurring compound with a similar bicyclic structure but different functional groups.
Uniqueness
4-(Ethoxycarbonyl)-7-thiabicyclo[2.2.1]heptane-1-carboxylic acid is unique due to the presence of both the ethoxycarbonyl group and the sulfur atom within its bicyclic structure. This combination of features imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
特性
分子式 |
C10H14O4S |
|---|---|
分子量 |
230.28 g/mol |
IUPAC名 |
4-ethoxycarbonyl-7-thiabicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C10H14O4S/c1-2-14-8(13)10-5-3-9(15-10,4-6-10)7(11)12/h2-6H2,1H3,(H,11,12) |
InChIキー |
BACCSPXNWWJEBU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C12CCC(S1)(CC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine dihydrochloride](/img/structure/B13465263.png)
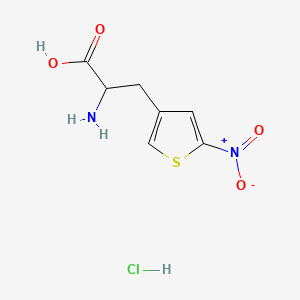
![2-Chloro-1-[1-(trifluoromethyl)cyclobutyl]ethan-1-one](/img/structure/B13465282.png)

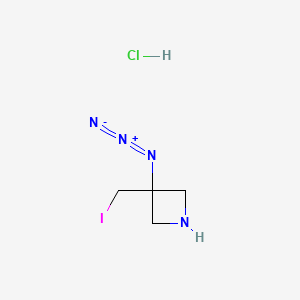
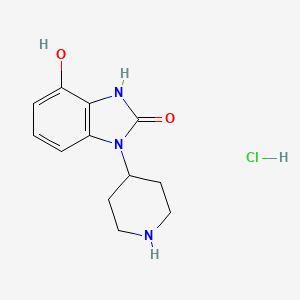
![2-[2-(Pyrrolidin-3-yl)-1,3-thiazol-4-yl]aceticaciddihydrochloride](/img/structure/B13465320.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetate](/img/structure/B13465325.png)
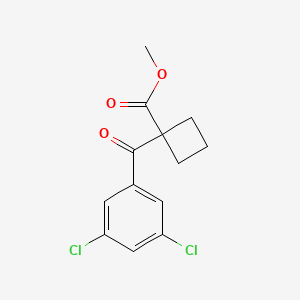
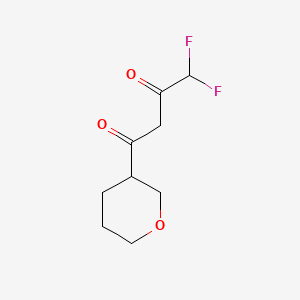
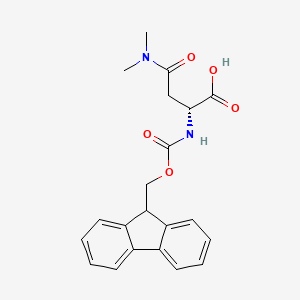

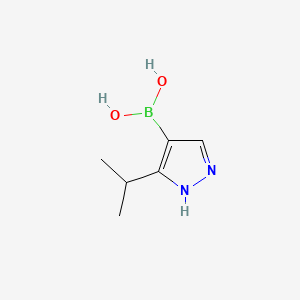
![2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B13465343.png)
